molecular formula C9H18 B14562840 1-trans-2-Methylisopropylcyclopentane CAS No. 61828-01-1

1-trans-2-Methylisopropylcyclopentane

Cat. No.: B14562840
CAS No.: 61828-01-1
M. Wt: 126.24 g/mol
InChI Key: CGWXYEIWDQDFIU-BDAKNGLRSA-N
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Description

1-trans-2-Methylisopropylcyclopentane is an organic compound with the molecular formula C₉H₁₈ It is a cycloalkane, specifically a cyclopentane derivative, characterized by the presence of a methyl group and an isopropyl group in a trans configuration on the cyclopentane ring

Preparation Methods

The synthesis of 1-trans-2-Methylisopropylcyclopentane typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through the alkylation of cyclopentane derivatives. One common method involves the reaction of cyclopentane with methyl and isopropyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the halides. The temperature is maintained at around 50-70°C to facilitate the alkylation process.

    Industrial Production Methods: Industrially, the compound can be produced using catalytic hydrogenation of the corresponding unsaturated precursors. This method involves the use of metal catalysts such as palladium or platinum under high pressure and temperature conditions.

Chemical Reactions Analysis

1-trans-2-Methylisopropylcyclopentane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of cyclopentanone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts, converting the compound into more saturated derivatives.

    Substitution: Halogenation reactions can occur with halogens such as chlorine or bromine, resulting in the formation of halogenated cyclopentane derivatives.

    Common Reagents and Conditions: Typical reagents include halogens, hydrogen gas, and oxidizing agents. Reaction conditions vary depending on the desired product, with temperatures ranging from room temperature to 150°C and pressures from atmospheric to several atmospheres.

    Major Products: The major products formed from these reactions include halogenated cyclopentanes, cyclopentanones, and fully saturated cyclopentane derivatives.

Scientific Research Applications

1-trans-2-Methylisopropylcyclopentane has several applications in scientific research:

    Chemistry: It is used as a model compound in studies of cycloalkane reactivity and stereochemistry. Its unique trans configuration makes it valuable for understanding stereoisomerism in cycloalkanes.

    Biology: The compound is used in studies of lipid membranes and their interactions with various biomolecules. Its hydrophobic nature makes it a useful probe in membrane studies.

    Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceuticals. Its structural similarity to certain bioactive molecules makes it a candidate for drug development.

    Industry: In the industrial sector, it is used as a solvent and as an intermediate in the synthesis of other organic compounds. Its stability and non-polar nature make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 1-trans-2-Methylisopropylcyclopentane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s hydrophobic nature allows it to integrate into lipid membranes, affecting membrane fluidity and protein function. It can also act as a ligand for certain receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

1-trans-2-Methylisopropylcyclopentane can be compared with other cyclopentane derivatives:

    Cyclopentane: The parent compound, cyclopentane, lacks the methyl and isopropyl groups, making it less sterically hindered and more flexible.

    1-cis-2-Methylisopropylcyclopentane: The cis isomer has the same molecular formula but different spatial arrangement, leading to different physical and chemical properties.

    Cyclohexane: A six-membered ring compound that is more stable and less strained compared to cyclopentane derivatives.

    Cyclohexane Derivatives: Compounds like methylcyclohexane and isopropylcyclohexane have similar substituents but differ in ring size and stability.

Properties

CAS No.

61828-01-1

Molecular Formula

C9H18

Molecular Weight

126.24 g/mol

IUPAC Name

(1R,2S)-1-methyl-2-propan-2-ylcyclopentane

InChI

InChI=1S/C9H18/c1-7(2)9-6-4-5-8(9)3/h7-9H,4-6H2,1-3H3/t8-,9+/m1/s1

InChI Key

CGWXYEIWDQDFIU-BDAKNGLRSA-N

Isomeric SMILES

C[C@@H]1CCC[C@H]1C(C)C

Canonical SMILES

CC1CCCC1C(C)C

Origin of Product

United States

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